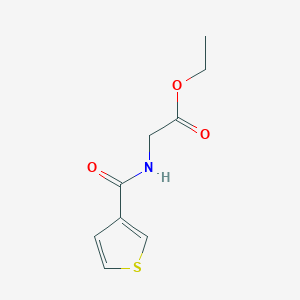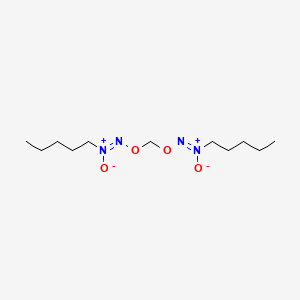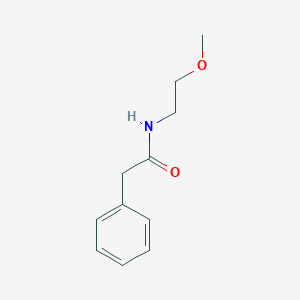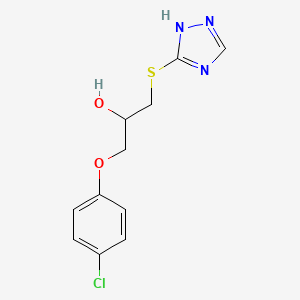
N'-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide
Descripción general
Descripción
N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is not fully understood. However, studies suggest that it may work by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs naturally in the body. Cancer cells are known to resist apoptosis, which allows them to continue growing and dividing uncontrollably. N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide may help to overcome this resistance by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication. It has also been shown to induce the production of reactive oxygen species, which can cause damage to cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide in lab experiments is its high yield and efficiency of synthesis. This makes it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Direcciones Futuras
There are several future directions for research on N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide. One area of research is in the development of new anti-cancer drugs based on this compound. Another area is in understanding its mechanism of action in more detail, which could help to optimize its use in experiments. Additionally, there is potential for research on its use in other areas, such as in the treatment of neurodegenerative diseases. Overall, N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide is a promising compound with a range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs. This compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c24-17-16(14-6-13(23(26)27)1-2-15(14)20-17)21-22-18(25)19-7-10-3-11(8-19)5-12(4-10)9-19/h1-2,6,10-12,20,24H,3-5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHZHDWCBDHPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{2-[4-(3-furylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846022.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)
![2-[1-(2-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B3846035.png)




![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)
![2-[4-(1-naphthylmethyl)-1-piperazinyl]ethanol](/img/structure/B3846078.png)


